Sulfanylidenesilicon
Description
Properties
CAS No. |
12504-41-5 |
|---|---|
Molecular Formula |
SSi |
Molecular Weight |
60.15 g/mol |
IUPAC Name |
sulfanylidenesilicon |
InChI |
InChI=1S/SSi/c1-2 |
InChI Key |
DWFFKGPZNGKUPH-UHFFFAOYSA-N |
Canonical SMILES |
[Si]=S |
Origin of Product |
United States |
Theoretical and Computational Elucidation of Sulfanylidenesilicon Systems
Quantum Chemical Methodologies Applied to Sulfanylidenesilicon
A variety of quantum chemical methods have been employed to theoretically investigate this compound, each offering a different balance of computational cost and accuracy.
Ab Initio and Post-Hartree-Fock Approaches
Ab initio methods, which are based on first principles without empirical parameters, have been instrumental in studying this compound. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by the Multi-Reference Configuration Interaction with Davidson correction (MRCI+Q), has been used to calculate the potential energy curves and dipole moment curves of its low-lying electronic states. bau.edu.lb These calculations provide valuable data on spectroscopic constants such as the equilibrium bond length (Re), vibrational frequency (ωe), rotational constant (Be), and electronic transition energy (Te). bau.edu.lb
Another high-level ab initio approach, the Coupled-Cluster (CC) method, has been utilized for theoretical investigations of this compound and related molecules. osu.edu These methods are known for their accuracy in capturing electron correlation effects, which are crucial for describing the electronic structure and properties of molecules.
Density Functional Theory (DFT) Formulations for this compound
Density Functional Theory (DFT) offers a computationally less expensive alternative to traditional ab initio methods, making it suitable for studying larger systems or for performing more extensive calculations. DFT has been used to explore the geometrical structures, relative stability, electronic structures, and vibrational spectra of silicon-sulfur clusters, including those containing the SiS unit. researchgate.net The choice of the functional and basis set is critical in DFT calculations to ensure the accuracy of the results.
Computational Protocols and Basis Set Considerations
The selection of an appropriate computational protocol, including the level of theory and the basis set, is fundamental for obtaining reliable theoretical predictions. For this compound, studies have often employed Dunning's augmented correlation-consistent basis sets, such as aug-cc-pVQZ, at the Multi-Reference Configuration Interaction (MRCI) level of accuracy to compute structural parameters. nih.gov The use of relativistic effective core potentials and compatible basis sets is also important, particularly for heavier elements like silicon and sulfur, to account for relativistic effects. acs.org The quality of the basis set directly impacts the accuracy of calculated properties, with larger basis sets generally providing more accurate results at a higher computational cost.
Electronic Structure and Bonding Analysis in this compound
Understanding the electronic structure and the nature of the chemical bond in this compound is a primary goal of theoretical studies.
Molecular Orbital Characterization and Electron Configuration
The ground electronic state of this compound is designated as X¹Σ⁺. acs.org Ab initio configuration interaction calculations have shown that the ground state is predominantly described by the ...π⁴ configuration (74%). acs.org The molecular orbitals of SiS arise from the combination of the atomic orbitals of silicon and sulfur. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and spectroscopic properties.
Nature of the Silicon-Sulfur Bond in this compound
Prediction of Spectroscopic Constants for this compound
Computational chemistry provides powerful tools for predicting the spectroscopic constants of molecules, which are crucial for their detection and characterization, especially in environments like the interstellar medium.
Vibrational Frequencies and Infrared Intensities
Theoretical calculations are used to predict the vibrational frequencies of molecules, which correspond to the energies of their vibrational modes. For a diatomic molecule like SiS, there is a single fundamental vibrational frequency corresponding to the stretching of the Si-S bond.
Ab initio configuration interaction calculations have predicted the harmonic vibrational frequency (ωe) for the ground electronic state (X¹Σ⁺) of SiS to be in good agreement with experimental values. acs.org Other theoretical approaches, such as the variational algebraic method (VAM) combined with an improved Hulburt-Hirschfelder potential, have also been used to calculate a full set of vibrational spectra and spectroscopic constants. nih.gov These calculations are not only vital for identifying the molecule via infrared spectroscopy but also for understanding its potential energy surface. The strong intensity of the fundamental vibrational mode suggests that SiS is a good candidate for detection by infrared astronomy. researchgate.net
Table 2: Calculated Vibrational Constants for Ground State (X¹Σ⁺) SiS
| Parameter | Calculated Value (cm⁻¹) | Method |
|---|---|---|
| ωe | 733 | Ab initio Configuration Interaction acs.org |
| ωe | 749.6 | Variational Algebraic Method (VAM) nih.gov |
| ωexe | 2.58 | Variational Algebraic Method (VAM) nih.gov |
ωe: harmonic vibrational frequency; ωexe: anharmonicity constant.
Electronic Transition Energies and UV-Visible Spectral Signatures
The electronic spectrum of SiS has been extensively studied through computational methods. These studies involve calculating the potential energy curves for the ground and various excited electronic states. The energy differences between these states correspond to electronic transitions, which are typically observed in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. msu.edutechnologynetworks.com
Ab initio configuration interaction studies have been performed to map the potential energy curves of several low-lying electronic states of SiS. acs.org These calculations provide predictions for the energies of states such as a³Σ⁺, d³Δ, A¹Π, and E¹Σ⁺ relative to the ground state X¹Σ⁺. The calculations also predict the strength of transitions between these states. For example, the dipole-allowed transitions A¹Π ← X¹Σ⁺ and E¹Σ⁺ ← X¹Σ⁺ are found to be particularly strong, making them prominent features in the UV-Vis absorption spectrum of SiS. acs.org The radiative lifetimes of these excited states are also predicted, with some states like A¹Π being very short-lived. acs.org
Table 3: Predicted Electronic States and Transition Energies for SiS
| Electronic State | Te (cm⁻¹) | Character |
|---|---|---|
| X ¹Σ⁺ | 0 | Ground State |
| a ³Σ⁺ | 20890 | Excited State |
| b ³Π | 26978 | Excited State |
| d ³Δ | 26994 | Excited State |
| A ¹Π | 33870 | Excited State |
| C ¹Σ⁻ | 34008 | Excited State |
| D ¹Δ | 34486 | Excited State |
| e ³Σ⁻ | 35002 | Excited State |
| E ¹Σ⁺ | 41200 | Excited State |
Te represents the energy of the minimum of the potential energy curve for the electronic state relative to the ground state minimum. Data sourced from ab initio configuration interaction calculations. acs.org
Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants
Computational NMR spectroscopy is a powerful method for determining the structure of molecules. google.comnumberanalytics.com It involves calculating parameters such as nuclear shielding constants (which are converted to chemical shifts) and spin-spin coupling constants. numberanalytics.com While this technique is extensively used for larger organic and inorganic molecules, its application to simple, gas-phase diatomic molecules like SiS is not common.
Theoretical studies on silicon-containing compounds have established protocols for accurately predicting ²⁹Si NMR chemical shifts. researchgate.net These calculations are sensitive to the level of theory, the basis set used, and the molecular geometry. For molecules containing heavier elements like sulfur, relativistic effects can also become important. nih.govresearchgate.net However, specific computational studies predicting the NMR parameters for the isolated SiS molecule are scarce in the literature, largely because gas-phase NMR is a highly specialized experimental field and other spectroscopic techniques like microwave and infrared spectroscopy are more direct for studying such species. For any hypothetical NMR measurement of SiS, one would expect a single resonance for the ²⁹Si isotope, with its chemical shift influenced by the electronic environment created by the sulfur atom.
Rotational Constants and Microwave Spectral Characteristics
Microwave spectroscopy is a primary technique for studying the rotational motion of polar molecules and provides highly precise structural information. Computational studies play a key role in predicting the rotational spectra of molecules like SiS, which is crucial for its radioastronomical detection. uni-koeln.deoup.com
The rotational spectrum is determined by the molecule's rotational constants (A, B, C), which are inversely related to its moments of inertia. For a linear molecule like SiS, there is only one unique rotational constant, B. Theoretical calculations, from coupled-cluster methods to density functional theory, can predict the equilibrium geometry (re) and, consequently, the equilibrium rotational constant (Be). These calculations can be extended to include vibrational corrections to yield the ground state rotational constant (B₀), which is directly comparable to experimental data. harvard.edu Numerous studies have reported precise theoretical rotational and centrifugal distortion constants for the main isotopologue (²⁸Si³²S) and its rarer isotopic variants. uni-koeln.deresearchgate.net These theoretical data are indispensable for guiding laboratory and astronomical searches for new transitions.
Table 4: Calculated Rotational and Spectroscopic Constants for Ground State (²⁸Si³²S)
| Constant | Calculated Value | Method |
|---|---|---|
| re (Å) | 1.957 | Ab initio Configuration Interaction acs.org |
| Be (MHz) | 9079 | Variational Algebraic Method (VAM) nih.gov |
| αe (MHz) | 40.5 | Variational Algebraic Method (VAM) nih.gov |
| B₀ (MHz) | 9228.3 | Global Fit (Experimental & Theoretical) uni-koeln.de |
re: equilibrium bond length; Be: equilibrium rotational constant; αe: vibration-rotation interaction constant; B₀: ground state rotational constant.
Computational Studies of this compound Reactivity Landscapes
Computational chemistry is instrumental in mapping the potential energy surfaces (PES) of chemical reactions, providing insights into reaction mechanisms, transition states, and product feasibility. nih.gov Several theoretical studies have focused on the formation and reaction pathways of this compound, which is a key molecule in astrochemistry and materials science.
The formation of SiS in the interstellar medium has been a subject of intense computational investigation. Studies have explored the potential energy surfaces of various gas-phase reactions. For example, the reaction between atomic silicon (Si) and the sulfhydryl radical (SH) is predicted to be a major, barrierless channel for SiS formation. oup.com Similarly, reactions of the SiH radical with atomic sulfur (S) and diatomic sulfur (S₂) have been shown through electronic structure calculations to be barrierless and efficient routes to SiS. iaea.org
The reaction of silicon atoms with hydrogen sulfide (B99878) (H₂S) has also been elucidated, revealing indirect scattering dynamics that proceed through long-lived SiH₂S intermediates. nih.gov These studies identify the critical transition states and intermediates, explaining how the initial reactants evolve into the final SiS + H₂ products.
Furthermore, the reactivity of SiS itself has been explored. The reaction of the silaformyl anion (HSiO⁻) with carbon disulfide (CS₂) has been shown theoretically to produce SiS as one of several possible products through various pathways involving cyclic intermediates. acs.org In the context of materials science, the oxidation of two-dimensional SiS monolayers has been modeled, predicting that oxygen atoms preferentially bind to silicon atoms and that the stability and electronic properties of the resulting material depend on the degree of oxidation. seu.edu.cn These computational explorations of reactivity landscapes are crucial for understanding the chemical evolution of silicon and sulfur in diverse environments and for designing new materials. nih.gov
Potential Energy Surface Mapping and Reaction Pathway Identification
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the potential energy of a system as a function of the spatial arrangement of its atoms. libretexts.orglibretexts.org By mapping the PES, chemists can identify stable molecules (energy minima), transition states (saddle points), and the lowest energy reaction pathways connecting them. libretexts.orglibretexts.org
Several reaction pathways leading to the formation of this compound have been identified through computational studies. One significant pathway involves the gas-phase reaction of atomic silicon with hydrogen sulfide (H₂S). nih.gov The PES for the SiSH₂ system has been explored on both singlet and triplet surfaces using methods like Complete Active Space Self-Consistent Field (CASSCF). nih.gov These calculations reveal potential isomerization pathways, such as the conversion of cis-H₂-thiohydroxysilylene (HSSiH) to H₂SiS, which is the global minimum on the PES. nih.gov
Another crucial formation route is the reaction between atomic silicon (Si) and the mercapto radical (SH). oup.comresearchgate.net The PES for this reaction was investigated using the highly accurate explicit correlation multireference configuration interaction method. oup.com This reaction can proceed through two main pathways:
A direct attack of atomic silicon on the SH radical, leading to a bound SiSH intermediate, followed by the breaking of the H-S bond over a small exit barrier. oup.com
Formation of the SiSH intermediate, which then isomerizes to HSiS before dissociating to form SiS and a hydrogen atom. oup.com
Ionic pathways have also been computationally explored. The reaction of the silicon ion (Si⁺) with hydrogen sulfide (H₂S) and the subsequent reaction of the resulting SiSH⁺ with ammonia (B1221849) (NH₃) have been investigated to understand SiS formation in different environments. aanda.orgresearchgate.net The PES for the reaction SiH + SH has also been computationally mapped, revealing a pathway that proceeds through a submerged transition state to form SiS and H₂. arxiv.org This reaction involves the formation of a trans-HSiSH intermediate which can then isomerize to a cis conformer before eliminating a hydrogen molecule. arxiv.org
Transition State Geometries and Activation Barriers
A transition state is the specific configuration along a reaction coordinate that corresponds to the highest potential energy point on that path. wikipedia.org The energy difference between the reactants and the transition state is known as the activation barrier, a critical factor determining the reaction rate. libretexts.orglibretexts.org
Computational studies have been instrumental in determining the geometries of transition states and their associated activation barriers for reactions involving this compound. researchgate.net For instance, in the reaction of atomic silicon with deuterium (B1214612) sulfide (D₂S), an isomerization from D₂SSi to cis-DSSiD involves a significant activation barrier of 32 kJ mol⁻¹. nih.gov The subsequent decomposition of the H₂SiS intermediate to form SiS and H₂ proceeds through tight exit transition states. nih.gov
The reaction between atomic silicon and the SH radical to form SiS + H is predicted to have no activation energy for its main channel, making it a very fast reaction. oup.com However, the pathway involves distinct transition states: one for the isomerization of SiSH to HSiS (TS1) and another for the direct dissociation of SiSH (TS2). oup.comresearchgate.net The dissociation transition state (TS2) is found to be much lower in energy than the initial reactants. researchgate.net
In the reaction between SiH and SH radicals, the pathway to SiS involves the formation of an H-H bond via a transition state (TS2) that lies approximately -57.2 kcal mol⁻¹ below the energy of the starting materials. arxiv.org
| Reaction / Process | Activation Barrier (kJ mol⁻¹) | Notes | Source |
|---|---|---|---|
| D₂SSi → cis-DSSiD Isomerization | 32 | Barrier is higher than the collision energy in experimental studies, closing this pathway. | nih.gov |
| Si(³P) + SH → SiS + H | 0 | The main reaction channel has no activation energy. | oup.com |
| SiH + SH → HSiSH → SiS + H₂ | Submerged | The initial transition state is below the energy of the reactants. | arxiv.org |
Thermochemical Parameters for this compound Reactions
Thermochemical parameters, such as reaction energies (enthalpy changes), provide fundamental information about the feasibility and energy output of a chemical reaction. Computational chemistry allows for the accurate prediction of these values.
The formation of this compound can be highly energetic. The reaction of ground-state atomic silicon with deuterium sulfide to produce SiS and molecular deuterium is strongly exoergic by 288 ± 29 kJ mol⁻¹. nih.gov In contrast, the channel producing the DSiS radical and atomic deuterium is only weakly exoergic by 0.8 ± 0.4 kJ mol⁻¹. nih.gov The reaction Si + SH₂ → SiS + H₂ is also identified as being significantly thermodynamically favorable. oup.com
| Reaction | Relative Energy / Reaction Enthalpy | Unit | Notes | Source |
|---|---|---|---|---|
| Si(³P) + D₂S → SiS + D₂ | -288 ± 29 | kJ mol⁻¹ | Strongly exoergic reaction. | nih.gov |
| Si(³P) + D₂S → DSiS + D | -0.8 ± 0.4 | kJ mol⁻¹ | Weakly exoergic reaction. | nih.gov |
| SiH + SH → trans-HSiSH | -88.7 | kcal mol⁻¹ | Relative energy of the intermediate compared to reactants. | arxiv.org |
| SiH + SH → cis-HSiSH | -86.1 | kcal mol⁻¹ | Relative energy of the intermediate compared to reactants. | arxiv.org |
Experimental Spectroscopic Characterization of Sulfanylidenesilicon and Its Derivatives
Microwave and Rotational Spectroscopy for Structural Elucidation of Sulfanylidenesilicon
Microwave and rotational spectroscopy are powerful tools for determining the precise geometric structure of molecules in the gas phase. libretexts.org For a diatomic molecule like this compound, these techniques allow for the measurement of rotational transitions, from which highly accurate structural parameters can be derived. davuniversity.org
High-resolution rotational spectroscopy has been extensively applied to this compound. By employing Fourier transform microwave (FTMW) spectroscopy on a supersonic molecular beam and long-path absorption spectroscopy at millimeter and submillimeter wavelengths, a multitude of pure rotational transitions have been observed for SiS. researchgate.netrsc.org
Researchers have recorded hundreds of new transitions for various isotopic forms of SiS in both ground and vibrationally excited states, with some measurements reaching rotational quantum numbers as high as J″ ≤ 52. researchgate.netrsc.org The high spectral resolution of FTMW spectrometers has been crucial, enabling the resolution of fine details in the spectra. For instance, the hyperfine structure resulting from the nuclear electric quadrupole moment of the ³³S isotope was resolved, as was the much smaller nuclear spin-rotation splitting for isotopic species containing ²⁹Si. researchgate.netrsc.org
By performing a global fit that combines new microwave data with previously published microwave and infrared data, a highly accurate and improved set of spectroscopic parameters for SiS has been derived. researchgate.netrsc.org This comprehensive analysis allows for the precise prediction of rotational frequencies for SiS well into the terahertz region, which is particularly valuable for astronomical observations. rsc.org
Table 1: Selected Rotational and Spectroscopic Constants for ²⁸Si³²S
| Parameter | Value | Reference |
|---|---|---|
| Rotational Constant (B) | 0.30353 cm⁻¹ | nist.gov |
The determination of a molecule's structure with high precision can be achieved by analyzing the rotational spectra of its various isotopologues. scispace.com This method has been successfully applied to this compound.
Studies have encompassed all twelve stable isotopic species of SiS, including extremely rare forms like ²⁹Si³⁶S and ³⁰Si³⁶S, which have fractional abundances of approximately 7 × 10⁻⁶ and 4.5 × 10⁻⁶, respectively. researchgate.netrsc.org The observation of rotational transitions for such a comprehensive set of isotopologues allows for the application of Kraitchman's equations, which relate the changes in the moments of inertia upon isotopic substitution to the atomic coordinates, thereby yielding a highly precise molecular geometry. scispace.com The analysis of multiple isotopologues, including ²⁸Si³²S, ²⁹Si³²S, ³⁰Si³²S, and ²⁸Si³⁴S, has been fundamental in refining the internuclear distance of the Si-S bond. aip.org The extensive data from these isotopic studies underpins the accurately determined bond length of 1.929 Å. nist.govoup.com
High-Resolution Rotational Spectrum Analysis
Vibrational Spectroscopy (Infrared and Raman) Applied to this compound
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of molecules. usask.canih.gov These methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. edinst.com
As a diatomic molecule, this compound has only one fundamental vibrational mode, which corresponds to the stretching of the Si-S bond. wikipedia.org The vibration-rotation emission spectrum of SiS has been recorded at high resolution using Fourier transform emission spectroscopy. aip.org
These studies have observed seven vibrational bands (from v=1–0 to v=7–6) for the main isotopologue, ²⁸Si³²S, centered around 13 μm (approximately 750 cm⁻¹). aip.org In addition, three bands (1–0, 2–1, and 3–2) were recorded for each of the rarer species: ²⁹Si³²S, ³⁰Si³²S, and ²⁸Si³⁴S. aip.org The analysis of these spectra yielded mass-reduced Dunham parameters, providing a detailed characterization of the molecule's potential energy surface. aip.org The fundamental vibrational frequency (ωe) is a key parameter derived from these studies.
Table 2: Fundamental Vibrational Frequencies of SiS Isotopologues
| Isotopologue | Fundamental Band Center (v=1-0) | Reference |
|---|---|---|
| ²⁸Si³²S | ~750 cm⁻¹ | aip.org |
| ²⁹Si³²S | Observed | aip.org |
| ³⁰Si³²S | Observed | aip.org |
Matrix isolation is an experimental technique where reactive or unstable species are trapped within a rigid, inert host material (the matrix) at very low temperatures, typically a noble gas like argon. fu-berlin.de This allows for the spectroscopic study of individual molecules by preventing their aggregation or reaction.
Studies have been conducted where molecular SiS₂ was generated in a solid argon matrix through the reaction of SiS with sulfur atoms. osti.gov The characterization of the precursor SiS in such matrices is implicit in these experiments. The low temperatures and inert environment of the matrix minimize intermolecular interactions, leading to very sharp absorption bands. fu-berlin.de Comparing the vibrational frequencies measured in the matrix to those from gas-phase studies allows for the investigation of "matrix effects," which are slight shifts in frequency due to guest-host interactions. fu-berlin.de
Assignment of Fundamental Vibrational Modes
Electronic Spectroscopy for Understanding Electronic States of this compound
Electronic spectroscopy involves transitions between different electronic energy levels in a molecule, typically induced by the absorption of ultraviolet or visible light. iitk.ac.inlibretexts.org Analysis of these spectra provides critical information about the energies and properties of the ground and excited electronic states. numberanalytics.com
For this compound, several electronic states have been characterized. The ground electronic state is designated as X¹Σ⁺. ias.ac.in Spectroscopic studies have identified and characterized excited electronic states, including the D¹Π and E¹Σ⁺ states. ias.ac.in By analyzing the transitions to these states, researchers have constructed potential energy curves and determined key spectroscopic constants. The ionization energy, which is the energy required to remove an electron from the molecule, has also been determined to be 10.530 ± 0.020 eV. nist.gov
Table 3: Selected Electronic States and Spectroscopic Constants for SiS
| State | Tₑ (cm⁻¹) | ωₑ (cm⁻¹) | Bₑ (cm⁻¹) | rₑ (Å) | Reference |
|---|---|---|---|---|---|
| E¹Σ⁺ | 52915.0 | 336.7 | - | - | ias.ac.in |
| D¹Π | 43409.0 | 341.0 | - | - | ias.ac.in |
Gas-Phase UV-Visible Absorption Spectroscopy
Gas-phase UV-visible absorption spectroscopy is a powerful tool for probing the electronic transitions in molecules. nanoqam.ca For this compound, this technique reveals information about the excited electronic states. The absorption of UV or visible radiation leads to the excitation of bonding electrons to higher energy orbitals. nanoqam.ca The wavelengths at which absorption occurs are correlated with the types of bonds and the electronic structure of the molecule. nanoqam.ca
In the context of SiS, studies in the gas phase are particularly valuable as they minimize intermolecular interactions, allowing for the observation of fine structural details in the absorption bands that might be obscured in condensed phases. msu.edu The analysis of these spectra can be complex due to the potential for overlapping electronic transitions and vibrational fine structure. nanoqam.camsu.edu
Table 1: Illustrative UV-Visible Absorption Data for a Diatomic Molecule
| Electronic Transition | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| π → π | 210 | 12,000 |
| n → σ | 185 | 2,500 |
| n → π* | 300 | 50 |
This table provides a generalized example of typical electronic transitions and their characteristics. Specific experimental data for this compound would require dedicated high-temperature spectroscopic studies.
Photoelectron Spectroscopy for Ionization Energies
Photoelectron spectroscopy (PES) is a fundamental technique for determining the ionization energies of molecules, providing direct insight into the energies of molecular orbitals. libretexts.orgkhanacademy.org In a PES experiment, a sample is irradiated with high-energy photons (typically UV or X-rays), causing the ejection of electrons. khanacademy.orgnumberanalytics.com By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in their respective molecular orbitals can be determined. libretexts.orgnumberanalytics.com
The resulting photoelectron spectrum displays a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. libretexts.org The position of these bands reveals the energy levels of the molecular orbitals, while their fine structure can provide information about the vibrational frequencies of the resulting cation. libretexts.org This technique is crucial for understanding the electronic structure and bonding in molecules like this compound. libretexts.org
Table 2: Representative Ionization Energies for a Simple Molecule
| Molecular Orbital | Ionization Energy (eV) |
| 1σ | 25.4 |
| 2σ | 18.7 |
| 1π | 14.5 |
| 3σ | 12.1 |
Note: This table is a hypothetical representation to illustrate the type of data obtained from photoelectron spectroscopy. Actual experimental values for this compound would be determined from its specific photoelectron spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization, providing detailed information about the structure and bonding environment of atoms within a molecule. scielo.brmdpi.com While challenging for a simple diatomic species like SiS in the gas phase, NMR studies, particularly ²⁹Si NMR, are invaluable for characterizing its derivatives and related silicon-sulfur compounds in solution or the solid state. nih.govmagritek.com
Silicon-29 NMR Studies of this compound Structures
In the study of this compound derivatives, ²⁹Si NMR can distinguish between different structural isomers and provide evidence for the presence of silicon-sulfur single, double, or even triple bonds in more complex molecules. Although obtaining NMR data for the transient SiS molecule itself is not feasible with standard techniques, the analysis of stable derivatives provides crucial comparative data. unige.ch
Table 3: Typical ²⁹Si NMR Chemical Shift Ranges for Silicon Compounds
| Silicon Environment | Chemical Shift Range (ppm) |
| Silanes (SiH₄) | -90 to -170 |
| Siloxanes (R₃Si-O-SiR₃) | +10 to -70 |
| Silathianes (R₃Si-S-SiR₃) | +20 to -30 |
| Silylium ions (R₃Si⁺) | > 200 |
This table provides a general overview of ²⁹Si NMR chemical shifts. The specific chemical shift for a this compound derivative would depend on its unique structure.
Correlative Analyses with Computational NMR Data
The interpretation of experimental NMR spectra is greatly enhanced by computational methods. meilerlab.orgescholarship.org Density Functional Theory (DFT) calculations, for example, can predict NMR chemical shifts with increasing accuracy. mdpi.comgithub.io By comparing the experimentally measured chemical shifts with those calculated for various proposed structures, chemists can confidently assign the correct structure to a newly synthesized compound. scielo.brmdpi.com
This correlative approach is particularly powerful in the field of silicon-sulfur chemistry, where novel and sometimes unexpected structures can be formed. unige.ch Computational modeling can help to rationalize observed trends in chemical shifts and provide a deeper understanding of the electronic factors that govern them. rsc.orgescholarship.org For instance, calculations can elucidate the relationship between the Si-S bond character and the ²⁹Si chemical shift in a series of related this compound derivatives.
Reaction Mechanisms and Pathways Involving Sulfanylidenesilicon Species
Fundamental Reaction Types of Sulfanylidenesilicon
This compound can participate in reactions as a nucleophile, an electrophile, or through radical-mediated processes. These fundamental reaction types are determined by the nature of the reacting partner and the specific reaction conditions.
Nucleophilic substitution reactions are a fundamental class of reactions where an electron-rich species, the nucleophile, attacks an electron-deficient center, displacing a leaving group. numberanalytics.comwikipedia.org These reactions are categorized based on their molecularity and mechanism, primarily as SN1 (unimolecular) or SN2 (bimolecular). numberanalytics.comtutoring-blog.co.uk The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a concerted, single-step process. numberanalytics.comsaskoer.ca
While SiS is a simple diatomic molecule, the principles of nucleophilic substitution can be applied to reactions where it is formed or consumed. For instance, in certain reactions, an atom or molecule can act as a nucleophile to attack a silicon-bearing species, leading to the formation of SiS. A relevant example is the reaction between atomic sulfur and silicon carbide (SiC). aanda.org
S + SiC → C + SiS aanda.org
In this barrierless gas-phase reaction, the sulfur atom can be viewed as attacking the silicon atom in SiC, leading to the abstraction of the silicon atom to form SiS and a carbon atom. aanda.org This highlights how nucleophilic character can drive the formation of this compound. The mechanisms for the reaction of elemental sulfur and polysulfides with nucleophiles such as cyanide and phosphines have been studied, providing a framework for understanding how sulfur-containing species react via nucleophilic pathways. nih.gov
Table 1: Comparison of SN1 and SN2 Reaction Mechanisms
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Steps | Two steps saskoer.ca | One concerted step numberanalytics.com |
| Intermediate | Carbocation formed saskoer.ca | No intermediate, transition state only numberanalytics.com |
| Rate Law | First-order (rate = k[Electrophile]) saskoer.ca | Second-order (rate = k[Electrophile][Nucleophile]) libretexts.org |
| Stereochemistry | Racemization (mixture of products) tutoring-blog.co.uk | Inversion of configuration libretexts.org |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
Electrophilic reactions involve the attack of an electron-deficient species, an electrophile, on an electron-rich center. savemyexams.com Alkenes and alkynes, with their electron-rich π-bonds, are particularly susceptible to electrophilic addition. libretexts.orgopenstax.org In these reactions, the π-bond breaks to form two new σ-bonds. savemyexams.com The mechanism typically begins with the electrophile interacting with the π electrons, forming a carbocation intermediate, which is then attacked by a nucleophile to yield the final product. openstax.orgnumberanalytics.com
The this compound molecule, which has triple-bond character, is analogous to an alkyne and possesses high electron density in its π-system, making it a target for electrophiles. libretexts.org A general electrophilic addition to SiS would involve an electrophile (E+) being attracted to the π-electron cloud, leading to a cationic intermediate which then reacts with a nucleophile (Nuc-).
While direct examples of electrophilic addition to SiS are specialized, related reactions illustrate the electrophilic character of silicon species. The gas-phase reaction of ground-state atomic silicon with D₂S is initiated by the barrierless addition of the silicon atom, acting as an electrophile, to a nonbonding electron pair on the sulfur atom. nih.gov Similarly, the reaction between ethene and sulfuric acid proceeds via the slightly positive hydrogen atom of the acid acting as an electrophile, which is attracted to the electrons in the pi bond. chemguide.co.uk
Radical reactions involve species with unpaired electrons and are crucial in many chemical processes, including gas-phase atmospheric and interstellar chemistry. mdpi.comcopernicus.org Several key pathways for the formation of this compound involve radical species. These reactions are often highly efficient and can proceed even at low temperatures.
One significant pathway is the reaction between the SiH and SH radicals, which produces SiS and a stable H₂ molecule. arxiv.org This type of radical-radical reaction is considered a favorable route for SiS formation in the gas phase. arxiv.org Theoretical and experimental studies have identified several other radical-mediated reactions that are potential sources of interstellar SiS. researchgate.net The reaction of atomic silicon with the thioxydroxyl radical (SH) and the reaction of atomic silicon with hydrogen sulfide (B99878) (H₂S) are prominent examples. nih.govresearchgate.net The latter reaction has been shown through laboratory experiments to efficiently produce SiS via nonadiabatic reaction dynamics. nih.govresearchgate.net Furthermore, reactivity can arise from innate diradical character in strained molecules, an underutilized parameter in reaction design. nih.gov
Table 2: Key Radical Reactions Involving this compound
| Reactants | Products | Significance/Context | Citation |
|---|---|---|---|
| SiH + SH | SiS + H₂ | Favorable gas-phase formation pathway. | arxiv.org |
| Si(³P) + SH | SiS + H | Assumed to initiate the formation of the first Si-S bond in astrochemical models. | nih.gov |
| Si + H₂S | SiS + H₂ | Confirmed pathway to SiS in star-forming regions via nonadiabatic dynamics. | nih.govresearchgate.net |
| Si + H₂S | HSiS + H | A minor channel (≈5%) occurring simultaneously with SiS formation. | nih.gov |
| Si + SO | SiS + O | Proposed as a main SiS formation reaction in outflows. | researchgate.net |
| S + SiC | SiS + C | A barrierless reaction that can be a significant SiS source. | aanda.org |
Electrophilic Reactivity and Addition Reactions
Gas-Phase Reaction Dynamics of this compound
The study of gas-phase reaction dynamics provides fundamental, molecular-level insights into chemical reactivity, collisional energy transfer, and photochemistry. bristoldynamics.comhw.ac.uk Techniques like crossed molecular beams allow for the investigation of isolated reactive collisions, revealing detailed mechanisms. bristoldynamics.com
The formation of SiS through the gas-phase reaction of atomic silicon with hydrogen sulfide (or its deuterated analogue, D₂S) has been studied in detail. nih.govresearchgate.net These experiments show that the reaction proceeds via indirect scattering dynamics, which is characterized by the formation of a long-lived reaction intermediate. nih.gov The observed forward-backward symmetric angular distribution of the reaction products is a clear indicator of this mechanism, suggesting that the intermediate complex has a lifetime longer than its rotational period. nih.gov
Collision-induced dissociation (CID), also known as collisionally activated dissociation (CAD), is a mass spectrometry technique used to fragment molecular ions in the gas phase. wikidoc.orgwikipedia.org In this process, selected ions are accelerated to a high kinetic energy and collided with neutral gas molecules, such as argon or helium. wikipedia.org A portion of the ion's kinetic energy is converted into internal energy during the collision, leading to bond breakage and fragmentation. wikidoc.orgnih.gov
This technique is a powerful tool for structural elucidation and for studying the energetics of ion fragmentation. nih.govosu.edu For this compound, CID could be applied to its ions (e.g., SiS⁺) or to larger cluster ions containing the SiS moiety. By analyzing the fragmentation patterns and the energy required for dissociation, researchers can determine bond strengths and probe the structure of the parent ion. The efficiency of energy transfer and the subsequent dissociation depend on factors like the collision energy and the masses of the ion and collision gas. nih.gov
Ion-molecule reactions are fundamental to the chemistry of partially ionized environments like interstellar clouds and play a critical role in the synthesis of novel molecules. yorku.carsc.org These reactions often occur rapidly and can lack an activation energy barrier. aip.org
The gas-phase ion chemistry of silicon is extensive, and numerous reactions involving Si⁺ have been characterized. yorku.ca Reactions of Si⁺ with sulfur-bearing molecules are particularly relevant to the formation of this compound ions. For example, Si⁺ reacts with carbonyl sulfide (COS) and carbon disulfide (CS₂) to form SiS⁺. yorku.ca Astrochemical models also link the formation of neutral SiS to ion-molecule reactions, such as the dissociative recombination of protonated silicon monosulfide (HSiS⁺) with an electron or reactions between interstellar anions and the silicon monosulfide cation (SiS⁺). nih.gov
Table 3: Selected Gas-Phase Ion-Molecule Reactions Involving SiS Species
| Reactants | Products | Reaction Type / Context | Citation |
|---|---|---|---|
| Si⁺ + COS | SiS⁺ + CO | Sulfidation by S-atom transfer. | yorku.ca |
| Si⁺ + COS | SiO⁺ + CS | Oxidation by O-atom transfer. | yorku.ca |
| Si⁺ + CS₂ | SiS⁺ + CS | Sulfidation by S-atom transfer. | yorku.ca |
| SiS⁺ + Anions | SiS + Neutral Species | Proposed interstellar formation route. | nih.gov |
| HSiS⁺ + e⁻ | SiS + H | Dissociative recombination. | nih.gov |
| H₂ + D⁻ | H⁻ + HD | Benchmark for quantum tunneling in ion-molecule reactions. | cbpf.br |
| BS + C₂H₂ | HCCBS + H | Formation of ethynylsulfidoboron via an intermediate. | nih.gov |
Collisional Activation and Dissociation Processes
Condensed-Phase Reactivity of this compound
The reactivity of this compound in the condensed phase is dictated by the surrounding environment, which can stabilize or activate the SiS molecule for various transformations.
Reactions in Solution Phase
In solution, the reactivity of this compound is highly dependent on the nature of the solvent and the presence of other reagents. Solvents can influence reaction rates and mechanisms by stabilizing transition states or intermediates. nih.govscbt.comscielo.brlibretexts.orgacs.orgopen.ac.ukopenreview.netillinois.edunumberanalytics.comnsf.gov For instance, polar solvents can facilitate reactions involving charged or polar transition states. nih.govscbt.com
While specific, detailed kinetic studies on this compound in various organic or inorganic solvents are not widely documented, general principles of solution-phase kinetics suggest that reactions would be controlled by factors such as diffusion rates of reactants and the activation energy of the specific chemical transformation. libretexts.org The interaction of SiS with nucleophilic or electrophilic species in solution is anticipated to be a key reaction pathway. For example, in the presence of a nucleophile (Nu), a reaction might proceed via nucleophilic attack on the silicon atom.
Computational studies can provide insights into the thermodynamics and kinetics of such reactions in the absence of extensive experimental data. scielo.brresearchgate.netmdpi.com These theoretical approaches help in predicting reaction pathways and the influence of the solvent on the stability of reactants, transition states, and products. numberanalytics.comnsf.gov
Solid-State Reactions and Transformations
Solid-state reactions involving this compound are crucial in materials science, particularly in the synthesis of silicon-sulfur compounds. These reactions are often governed by factors such as crystal structure, diffusion of atoms or ions, and the presence of defects. openreview.net
One notable area of research is the use of silicon sulfides in the development of solid-state batteries. researchgate.net For instance, the reaction between silicon and sulfide-based solid electrolytes is a critical aspect of battery performance and stability. researchgate.net While much of this research focuses on silicon disulfide (SiS₂), the principles of solid-state reactivity are applicable.
The transformation of one solid phase to another is a key type of solid-state reaction. For example, the conversion of iron monosulfide to pyrite (B73398) (FeS₂) has been shown to occur in distinct stages, with the kinetics limited by the diffusion of sulfur. acs.org Similar diffusion-limited mechanisms could be expected in the solid-state transformations of this compound. The kinetics of such transformations can be analyzed using models that describe nucleation and growth processes. open.ac.ukaip.org
Recent research has demonstrated the synthesis of layered orthorhombic SiS₂ through a solid-gas phase reaction, highlighting the importance of controlling reaction conditions to obtain desired crystalline phases. Mechanistic understanding of solid-state reactions can be advanced through techniques like in-situ X-ray diffraction and computational modeling. nih.govuobaghdad.edu.iq
Kinetic and Mechanistic Studies of this compound Reactions
A thorough understanding of reaction mechanisms requires detailed kinetic studies, including the determination of reaction orders, rate constants, and the influence of various environmental factors.
Determination of Reaction Orders and Rate Constants
The rate of a chemical reaction is described by a rate law, which includes the rate constant (k) and the dependence of the rate on the concentration of reactants (reaction order). uobaghdad.edu.iqcopernicus.orgwikipedia.org For a hypothetical reaction of this compound in solution, such as:
aSiS + bR → Products
The rate law would be of the form:
Rate = k[SiS]ˣ[R]ʸ
where x and y are the reaction orders with respect to SiS and the reactant R, respectively. These orders must be determined experimentally. wikipedia.org
k = A * exp(-Ea / RT)
where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature. copernicus.org
Table 1: Hypothetical Kinetic Data for a Solution-Phase Reaction of this compound
| Experiment | Initial [SiS] (mol/L) | Initial [Reactant R] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |
This table is illustrative and does not represent actual experimental data.
From this hypothetical data, one could deduce that the reaction is first order with respect to SiS and second order with respect to reactant R, with a rate constant k = 0.15 L²mol⁻²s⁻¹.
Isotope Effects in Reaction Mechanisms
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. tandfonline.com This involves replacing an atom in a reactant with one of its heavier isotopes and observing the change in the reaction rate. scbt.com For reactions involving this compound, isotopic substitution of either silicon (e.g., ²⁹Si or ³⁰Si for ²⁸Si) or sulfur (e.g., ³⁴S for ³²S) could provide valuable mechanistic information. tandfonline.comfrontiersin.org
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. The magnitude of the KIE can help to distinguish between different proposed mechanisms. For example, a significant KIE upon substitution of sulfur in a reaction where a Si-S bond is cleaved would support a mechanism where this bond cleavage is part of the rate-limiting step.
While specific studies on KIEs for this compound reactions in the condensed phase are scarce, isotope labeling has been used to study the mechanisms of other silicon-containing compounds. For instance, ¹⁸O-labeling was used to investigate the stereospecific exchange of oxygen atoms in silanols. nih.gov Similar techniques could be applied to reactions of SiS to trace the fate of the sulfur atom.
Influence of Solvent and Ligand Environments
The solvent can significantly impact the rate and mechanism of a reaction. nih.govscbt.comscielo.brlibretexts.orgacs.orgopen.ac.ukopenreview.netillinois.edunumberanalytics.comnsf.gov The effect of the solvent is related to its ability to solvate the reactants, products, and, most importantly, the transition state. nih.gov A solvent that preferentially stabilizes the transition state relative to the reactants will accelerate the reaction. nih.gov Solvent properties such as polarity, dielectric constant, and hydrogen-bonding ability are key factors. illinois.edu
Table 2: Potential Influence of Solvent Polarity on a Hypothetical this compound Reaction
| Solvent | Dielectric Constant | Relative Rate |
| Hexane (Nonpolar) | 1.9 | 1 |
| Dichloromethane (Polar Aprotic) | 9.1 | 50 |
| Acetonitrile (Polar Aprotic) | 37.5 | 500 |
| Water (Polar Protic) | 80.1 | 1000 |
This table is illustrative and demonstrates a hypothetical trend where a more polar solvent accelerates a reaction with a polar transition state.
Ligands can also play a crucial role in the reactivity of this compound, especially if it is part of a coordination complex. studymind.co.uksavemyexams.combiointerfaceresearch.com Ligands can influence the electronic and steric environment of the silicon center, thereby affecting its susceptibility to attack by other reagents. libretexts.orglibretexts.org For example, electron-donating ligands can increase the electron density on the silicon atom, potentially making it more reactive towards electrophiles. Conversely, bulky ligands can sterically hinder the approach of reactants. libretexts.org The stability of a complex, and thus its reactivity, can be quantified by its stability constant (Kstab). studymind.co.uk
Formation Pathways and Synthetic Strategies for Sulfanylidenesilicon
Precursor Chemistry for Sulfanylidenesilicon Generation
The laboratory synthesis of this compound typically involves the generation of the molecule in the gas phase from suitable precursors, often under high-energy conditions such as extreme heat or ultraviolet light.
Thermolysis and pyrolysis are common methods for generating transient, high-energy species by breaking down precursor molecules at high temperatures. Flash vacuum pyrolysis (FVP), a technique involving heating a precursor under high vacuum, is particularly effective for creating and isolating reactive molecules like SiS.
One documented pathway involves the FVP of an unsaturated di-t-butylsilyl sulfide (B99878). researchgate.net At temperatures between 650-1000°C, this precursor undergoes a retro-ene reaction, leading to the elimination of isobutene and subsequent generation of silicon monosulfide (SiS), which can be identified in the gas phase through techniques like millimeter-wave spectrometry. researchgate.netacs.org
Another fundamental approach is the direct reaction of elemental silicon with sulfur at high temperatures. wikipedia.org While the more stable silicon disulfide (SiS₂) is often the main product, gaseous SiS is a known intermediate and can be the primary product under specific conditions, such as controlled stoichiometry and temperature. nih.govresearchgate.netepdf.pub The pyrolysis of SiS₂ itself can also serve as a source of gaseous SiS. wikipedia.org
| Precursor | Method | Temperature (°C) | Products | Research Focus |
| Unsaturated di-t-butylsilyl sulfide | Flash Vacuum Thermolysis (FVT) | 650 - 1000 | This compound (SiS) , Silicon monoxide, Hydrogen silaisocyanide | Generation of reactive silicon-heteroatom species. researchgate.net |
| Silicon (Si) + Sulfur (S) | High-Temperature Reaction | > 628 | This compound (SiS) (g) , Silicon disulfide (SiS₂) (s) | Synthesis of silicon sulfide compounds. nih.gov |
| Silicon disulfide (SiS₂) | Pyrolysis | > 1090 (sublimes) | This compound (SiS) (g) | Study of high-temperature decomposition. wikipedia.org |
Photolysis, the decomposition of a chemical compound by photons, provides an alternative, often more controlled, method for generating reactive species. mdpi.com This technique is particularly useful in matrix isolation studies, where a precursor can be irradiated with UV light at cryogenic temperatures to produce the desired molecule in a trapped, inert environment.
While direct photolytic routes to SiS are less commonly documented than thermolytic ones, the principles of photochemistry suggest viable pathways. For instance, studies have shown that silanethiols can be photolyzed to produce silanethiyl radicals (R₃SiS•), which are highly reactive intermediates. ucl.ac.uk A plausible, though not extensively documented, pathway is the photolysis of a simple precursor like silanethiol (B8362989) (H₃SiSH) or silyl (B83357) isothiocyanate (H₃SiNCS) isolated in an inert matrix. In a related study, the HSiSH molecule, formed from silicon atoms reacting with hydrogen sulfide (H₂S), was found to be stable until exposed to UV radiation, implying a photolytic route to SiS.
The process typically involves irradiating the matrix-isolated precursor with UV light of a specific wavelength, causing the cleavage of bonds and rearrangement to form the target molecule. mdpi.commdpi.com
| Precursor | Method | Conditions | Potential Products | Research Context |
| Silanethiol (R₃SiSH) | UV Photolysis | Low temperature | Silanethiyl radical (R₃SiS•), This compound (SiS) | Study of silyl radical generation and reactivity. ucl.ac.uk |
| HSiSH | UV Photolysis | Matrix-isolated | This compound (SiS) , H₂ | Investigation of reactive intermediates. |
Thermolysis and Pyrolysis of Silicon-Sulfur Compounds
Matrix Isolation Synthesis and Detection of this compound
Matrix isolation is a powerful technique for synthesizing, trapping, and studying highly reactive chemical species. mdpi.com The method involves co-condensing a precursor molecule with a vast excess of an inert gas (the matrix), such as argon or neon, onto a cryogenic surface. mdpi.comillinois.edu This traps the precursor molecules, preventing them from reacting with each other. The trapped precursor can then be subjected to an energy source, such as heat or UV light, to generate the reactive species in situ, which remains isolated within the matrix cage for spectroscopic characterization.
For this compound, a precursor like silicon disulfide (SiS₂) can be vaporized and co-deposited with argon. Subsequent UV photolysis or controlled annealing (heating) of the matrix can induce the formation of SiS. lookchem.commolaid.com Alternatively, elemental silicon can be vaporized by laser ablation and co-reacted with a sulfur source like H₂S or carbonyl sulfide (OCS) during deposition into the matrix.
Once generated and trapped, the SiS molecule can be detected and characterized using various spectroscopic methods, most commonly infrared (IR) spectroscopy, which measures its characteristic vibrational frequencies. molaid.com
| Precursor(s) | Matrix Gas | Generation Method | Detection Method | Key Findings |
| Silicon disulfide (SiS₂) | Argon (Ar) | In situ pyrolysis or UV photolysis | Infrared (IR) Spectroscopy | Observation of vibrational modes of isolated SiS. lookchem.com |
| Si (atoms) + H₂S | Argon (Ar) | Co-deposition and reaction (potentially with UV) | Infrared (IR) Spectroscopy | Formation of HSiSH intermediate, a potential source of SiS upon photolysis. |
| SiS + F₂ | Argon (Ar) | Co-deposition and reaction | Infrared (IR) Spectroscopy | Used to form F₂Si=S, demonstrating SiS reactivity in-matrix. molaid.com |
Interstellar and Atmospheric Formation Mechanisms
This compound is a well-known molecule in astrochemistry, having been first detected in the circumstellar envelope (CSE) of the carbon-rich star IRC+10216. researchgate.netCurrent time information in Birmingham, GB. Its presence is largely confined to such evolved star envelopes and specific star-forming regions with shock waves, like Sagittarius B2 and Orion KL, rather than cold molecular clouds. mdpi.comlookchem.comCurrent time information in Birmingham, GB. The formation of SiS in these environments is dominated by gas-phase reactions at high temperatures or in shocked gas, where elements are sputtered from dust grains into the gas phase.
Several neutral-neutral reactions have been proposed and computationally verified as significant formation pathways:
Si + SO → SiS + O : This reaction is rapid, but calculations show that the pathway leading to silicon monoxide (SiO) is favored. researchgate.netlookchem.com
Si + SO₂ → SiS + O₂ : A viable reaction in post-shock gas. researchgate.netlookchem.com
Si + SH → SiS + H : This reaction is predicted to be fast, with a rate coefficient that increases at lower temperatures. wikipedia.org
Si + H₂S → SiS + H₂ : Laboratory and computational studies show this reaction can proceed efficiently through nonadiabatic pathways. molaid.com
S + SiC → SiS + C : This reaction is proposed to be a significant source of SiS, particularly in regions with higher metallicity. acs.orgnih.gov
In addition to neutral pathways, ionic reactions may also contribute, especially in regions where silicon is ionized by radiation. The reaction Si⁺ + H₂S has been studied experimentally and computationally, showing it can lead to the formation of SiSH⁺, which can then be converted to SiS through subsequent reactions.
The primary destruction pathway for SiS in these environments is believed to be the reaction with atomic oxygen: SiS + O → SiO + S . researchgate.netlookchem.com
Computational Design of Novel Synthetic Routes to this compound
The design of new, efficient synthetic routes for reactive molecules like this compound increasingly relies on computational chemistry. epdf.pub Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are used to model potential energy surfaces (PES) for proposed reactions. wikipedia.orglookchem.com These in silico investigations allow chemists to predict the feasibility of a synthetic pathway before attempting it in the laboratory.
For this compound, computational studies have been instrumental in understanding its formation in interstellar space. acs.org These same techniques can be applied to design laboratory syntheses. For example, a computational approach could involve:
Precursor Screening : A library of potential silicon-sulfur precursors could be computationally screened. Calculations can determine the bond dissociation energies and predict which precursors are most likely to yield SiS upon thermolysis or photolysis.
Reaction Pathway Mapping : For a promising precursor, the entire reaction coordinate can be mapped. This involves locating the transition state structures and calculating the activation energy barriers for both the desired reaction and any competing side reactions. wikipedia.org
Predicting Spectroscopic Properties : The vibrational frequencies (for IR spectroscopy) and electronic transitions (for UV-Vis spectroscopy) of the final SiS product and any intermediates can be calculated. molaid.com This provides a theoretical spectrum that can be directly compared with experimental results, aiding in the identification of the products.
By modeling reaction thermodynamics and kinetics, computational chemistry provides a predictive framework that can guide the rational design of novel, efficient, and selective synthetic strategies for generating this compound. epdf.pubuef.fi
Advanced and Interdisciplinary Research Perspectives on Sulfanylidenesilicon
Role of Sulfanylidenesilicon in Silicon-Sulfur Cluster Chemistry
This compound (SiS), along with silicon disulfide (SiS₂), is a fundamental building block in the formation of larger silicon-sulfur clusters. researchgate.netaanda.org The study of these clusters is driven by their potential applications in materials science, such as in the development of novel solid-state batteries combining silicon and sulfur. idw-online.de
Theoretical investigations using density functional theory (DFT) have shown that the growth of neutral and anionic silicon-sulfur clusters, (SiS₂)n, often proceeds via the addition of SiS₂ units. researchgate.net These calculations suggest that silicon-sulfur cluster anions frequently adopt structures with SiS₂ as a core or repeating unit, where sulfur atoms act as bridges between silicon centers. researchgate.net
The formation of the initial SiS molecule is a critical first step. In astrophysical contexts, gas-phase, neutral-neutral reactions are considered vital pathways. aanda.orgresearchgate.net For instance, the reaction between atomic silicon and the thioxohydroxyl radical (SH) or hydrogen sulfide (B99878) (H₂S) can lead to the formation of silicon monosulfide. researchgate.netnih.gov Laboratory experiments combined with computational studies have elucidated that the reaction of atomic silicon with hydrogen sulfide proceeds via nonadiabatic reaction dynamics to form SiS, highlighting a facile pathway for its generation in star-forming regions. nih.gov This positions SiS as a key molecular precursor that can subsequently react and aggregate, contributing to the growth of silicon-based dust grains in interstellar and circumstellar environments. aanda.org
| Role/Process | Description | Key Formation/Reaction Pathways | Supporting Evidence |
|---|---|---|---|
| Molecular Building Block | SiS and SiS₂ act as fundamental units for the growth of larger silicon-sulfur clusters, such as (SiS₂)n. researchgate.net | - (SiS₂)n-₁ + SiS₂ → (SiS₂)n | Theoretical Calculations (DFT) researchgate.net |
| Initiator of Si-S Chemistry | The formation of the initial Si-S bond in SiS is a key step initiating a chain of reactions that can lead to larger clusters and materials. nih.gov | - Si + H₂S → SiS + H₂
| Laboratory Experiments & Astrochemical Modeling researchgate.netnih.gov |
| Precursor to Dust Grains | In astrophysical environments, SiS is believed to contribute to the formation and growth of silicon-based dust grains through accretion and molecular condensation. aanda.org | - SiS + C₂H₂ → Silicon-based grains
| Astrochemical Modeling aanda.org |
Potential as a Ligand in Organometallic and Coordination Chemistry
While no stable organometallic complex featuring a simple this compound ligand has been isolated to date, its potential in coordination chemistry is a subject of significant theoretical interest. rsc.orgmdpi.com The exploration of silicon's coordination chemistry has rapidly advanced, with landmark discoveries in stabilizing low-coordinate and low-valent silicon species, which can act as ligands for transition metals. rsc.orgmdpi.com
This compound can be compared to its heavier carbene analogue, the N-heterocyclic silylene (NHSi). Silylenes are divalent Si(II) compounds that have emerged as versatile ligands, noted for their strong σ-donor characteristics which can stabilize transition metals in low-valent states. rsc.org As a Si(II) species, Si=S is expected to share some of these σ-donor properties. Furthermore, the presence of a vacant 3p orbital and accessible d orbitals on silicon, along with the π-system of the Si=S bond, suggests a capacity for π-accepting interactions, a behavior critical for many organometallic ligands like carbon monoxide (CO). libretexts.org
The coordination of ligands containing Si-S bonds to metal centers is known. For instance, silicon(IV) complexes with bidentate N,S-pyridine-2-thiolato ligands have been synthesized, demonstrating the viability of creating stable Si-S-metal linkages. acs.org The challenge for an Si=S ligand lies in its inherent reactivity. However, by analogy with sulfine (B13751562) (R₂C=S=O) and thioketone (R₂C=S) complexes, where coordination occurs through the sulfur atom, it is plausible that a transiently formed Si=S molecule could be trapped by a suitable metal center. Such a complex would likely involve η¹-coordination through the sulfur lone pair.
| Ligand | Class | Key Bonding Interactions | Expected/Observed Properties |
|---|---|---|---|
| This compound (Si=S) | Hypothetical Si(II) Ligand | σ-donation (from S lone pair), π-acceptance (into Si=S π) | Expected to be a soft, strong σ-donor; potential π-acceptor. Likely stabilizes low-valent, soft metals. |
| Carbon Monoxide (CO) | Neutral L-type Ligand | σ-donation (from C lone pair), strong π-acceptance (into C≡O π) | Fair σ-donor, strong π-acceptor. libretexts.org |
| N-Heterocyclic Silylene (NHSi) | Neutral L-type Ligand | Strong σ-donation (from Si lone pair), potential π-acceptance | Strong σ-donor, stabilizes low-valent metals. rsc.org |
| Thioketone (R₂C=S) | Neutral L-type Ligand | σ-donation (from S lone pair), π-acceptance (into C=S π*) | Coordinates via sulfur; serves as a soft ligand. |
Theoretical Insights into Silicon-Sulfur Analogs of Carbonyls
The comparison between this compound (Si=S) and its carbon-based analog, thiocarbonyl (C=S), as well as their oxygen counterparts (Si=O and C=O), provides fundamental insights into the periodic trends of chemical bonding. A key distinction between silicon and carbon is silicon's larger covalent radius and lower electronegativity, which leads to longer, more polarized bonds with non-metals like sulfur and oxygen. nih.gov
The Si=S bond, like the more studied Si=O bond, is expected to be highly polar and possess a significant degree of ionic character. rsc.org Theoretical studies on siloxanes (containing Si-O bonds) indicate that the bond is shorter and stronger than a simple single bond due to a partial double bond character arising from pπ → dπ back-bonding, where oxygen's p-orbital electrons interact with silicon's vacant 3d orbitals. mdpi.com A similar, though likely weaker, interaction is expected for the Si=S bond.
Despite this partial double bond character, silicon double bonds are generally disfavored compared to those of carbon. nih.gov The bond dissociation energy of a C=O bond is approximately 170 kcal/mol, whereas the C=S bond is considerably weaker at ~130 kcal/mol. researchgate.net The Si=O π-bond is estimated to have about 80% of the strength of a C=O π-bond, while the Si=Si π-bond is significantly weaker. gelest.com By extension, the Si=S π-bond is predicted to be substantially weaker than the Si=O π-bond, making this compound extremely reactive and prone to oligomerization to form more stable networks of alternating single bonds. This high reactivity is a defining feature that distinguishes it from the more stable carbonyl and even thiocarbonyl compounds.
| Compound Type | Bond | Bond Dissociation Energy (approx. kcal/mol) | Key Characteristics |
|---|---|---|---|
| Carbonyl | C=O | ~170 researchgate.net | Strong, relatively stable, moderately polar. |
| Thiocarbonyl | C=S | ~130 researchgate.net | Weaker and more reactive than C=O. |
| Silanone | Si=O | High (~150 for Si-O single bond is very strong) gelest.com | Highly polar, extremely reactive, prone to oligomerization. nih.govmdpi.com |
| This compound | Si=S | Lower than Si=O | Highly polar, highly reactive, transient species. nih.gov |
Future Directions in Computational and Experimental Methodologies for this compound
The study of transient and highly reactive species like this compound necessitates the use of and continuous advancement in specialized computational and experimental techniques.
Computational Methodologies: Quantum chemical calculations, particularly density functional theory (DFT) and high-level coupled-cluster methods, are already indispensable for studying the formation mechanisms, structures, and vibrational spectra of SiS and related clusters. researchgate.netresearchgate.net Future research will likely move toward more complex and predictive modeling. The use of genetic algorithms and other AI-driven approaches could accelerate the exploration of the vast chemical space of potential precursors for generating SiS. peerj.com These computational tools can be used to design molecules that are optimized for clean decomposition into SiS via techniques like flash vacuum pyrolysis. Furthermore, computational screening could predict the stability and spectroscopic signatures of hypothetical organometallic complexes containing the Si=S ligand, guiding synthetic efforts toward the most promising metal-ligand combinations.
Experimental Methodologies: Experimentally, the generation and characterization of this compound rely on a combination of advanced techniques.
Generation: Flash vacuum pyrolysis (FVP) is a powerful method for generating reactive intermediates in the gas phase by heating a precursor under high vacuum, promoting unimolecular reactions. scripps.eduuq.edu.auwikipedia.org FVP of organosilicon-sulfur compounds is a primary route to generating SiS. osti.gov Future work will focus on the rational design of new precursors that can generate SiS at lower temperatures or with fewer side products.
Detection and Characterization: Given its transient nature, SiS must be studied immediately upon formation. The most successful approach combines FVP with matrix isolation spectroscopy. tandfonline.com In this technique, the pyrolysis products are immediately condensed with a large excess of an inert gas (like argon or nitrogen) onto a cryogenic surface. acs.orgnih.gov This traps the individual molecules, preventing them from reacting and allowing for their characterization using methods like FTIR or UV-Vis spectroscopy. acs.orgmdpi.com
Looking ahead, the next frontier is to move from static characterization to observing the molecule's reactivity in real time. Advanced techniques like single-shot transient absorption spectroscopy could enable the measurement of the dynamics of photoexcited or reacting SiS on femtosecond to picosecond timescales. researchgate.net This would provide unprecedented insight into its reaction kinetics and the mechanisms by which it forms larger clusters. The development of spectroelectrochemical methods could also open new avenues for studying the redox properties of transient silicon-sulfur species in situ. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
